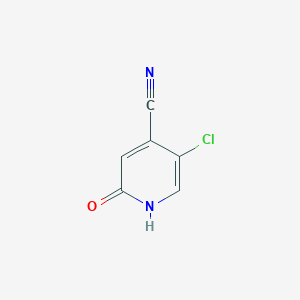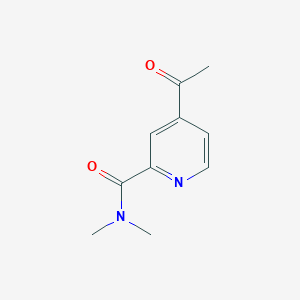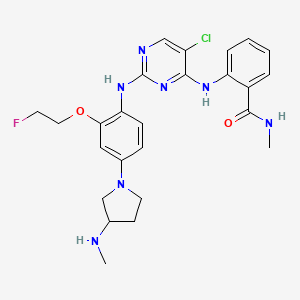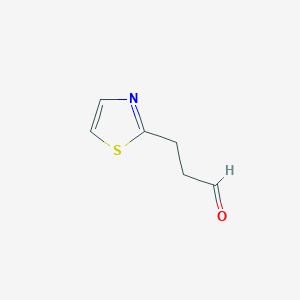
2-Thiazolepropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolepropanal is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolepropanal typically involves the reaction of thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone in the presence of a base to form the thiazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as silica-supported acids can be used to enhance the reaction efficiency . The scalability of these methods makes them suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Thiazolepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Thiazole-2-carboxylic acid.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2-Thiazolepropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization agents.
作用機序
The mechanism of action of 2-Thiazolepropanal involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. This interaction can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
Thiazole: The parent compound with a similar structure but without the propanal group.
2-Methylthiazole: A derivative with a methyl group at the C-2 position.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Uniqueness: 2-Thiazolepropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to other thiazole derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
377083-67-5 |
|---|---|
分子式 |
C6H7NOS |
分子量 |
141.19 g/mol |
IUPAC名 |
3-(1,3-thiazol-2-yl)propanal |
InChI |
InChI=1S/C6H7NOS/c8-4-1-2-6-7-3-5-9-6/h3-5H,1-2H2 |
InChIキー |
LPYLLKLVYUDKAV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)
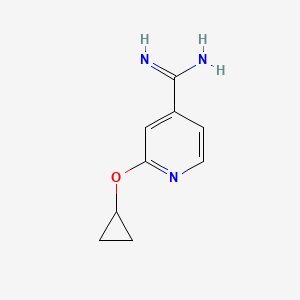
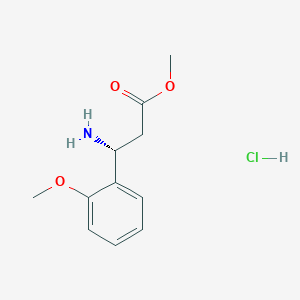
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)
![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)
